molecular formula C16H24N2O2S B10893235 1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine

1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine

Cat. No.: B10893235
M. Wt: 308.4 g/mol
InChI Key: GQNKASNODDBZNR-UHFFFAOYSA-N
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Description

1-(2,3-Dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an indane moiety attached to a piperazine ring, which is further substituted with a propylsulfonyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine typically involves the following steps:

    Formation of the Indane Moiety: The indane moiety can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Piperazine Ring: The indane moiety is then reacted with piperazine under suitable conditions, such as heating in the presence of a solvent like ethanol or methanol.

    Introduction of the Propylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with a propylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2,3-Dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propylsulfonyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(2,3-Dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,3-dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2,3-Dihydro-1H-inden-2-yl)piperazine: Lacks the propylsulfonyl group, making it less versatile in certain reactions.

    4-(Propylsulfonyl)piperazine: Lacks the indane moiety, which may reduce its biological activity.

Uniqueness

1-(2,3-Dihydro-1H-inden-2-yl)-4-(propylsulfonyl)piperazine is unique due to the combination of the indane moiety and the propylsulfonyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H24N2O2S

Molecular Weight

308.4 g/mol

IUPAC Name

1-(2,3-dihydro-1H-inden-2-yl)-4-propylsulfonylpiperazine

InChI

InChI=1S/C16H24N2O2S/c1-2-11-21(19,20)18-9-7-17(8-10-18)16-12-14-5-3-4-6-15(14)13-16/h3-6,16H,2,7-13H2,1H3

InChI Key

GQNKASNODDBZNR-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)N1CCN(CC1)C2CC3=CC=CC=C3C2

Origin of Product

United States

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